molecular formula C16H12O B057403 9-Acetylanthracene CAS No. 784-04-3

9-Acetylanthracene

Cat. No. B057403
CAS RN: 784-04-3
M. Wt: 220.26 g/mol
InChI Key: NXXNVJDXUHMAHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Acetylanthracene and related derivatives primarily involves palladium-catalyzed cross-coupling reactions, such as the bis-Suzuki–Miyaura cross-coupling reaction. These methods have been employed to produce a range of diarylanthracenes, including symmetrical and unsymmetrical derivatives, with moderate to good yields under various conditions, including microwave-assisted reactions for enhanced efficiency (Kotha, Ghosh, & Deodhar, 2004).

Molecular Structure Analysis

The molecular geometry of 9-Acetylanthracene has been thoroughly studied using X-ray diffraction analysis, revealing that the acetyl group is twisted out of the plane of the aromatic π-system. The crystal structure is characterized by specific intermolecular interactions, with head-to-tail pairs forming between parallel aligned anthracene moieties, indicating a unique spatial arrangement that influences its reactivity and properties (Anderson, Becker, Engelhardt, Hansen, & White, 1984).

Chemical Reactions and Properties

9-Acetylanthracene undergoes various chemical reactions, including photochemical transformations leading to products such as 1-aceanthrenone and 9-bromoanthracene. These reactions demonstrate the compound's reactivity towards photoinduced electron transfer processes and its potential for forming new chemical structures under specific conditions (Matsumoto, Sato, & Hirayama, 1974).

Physical Properties Analysis

The physical properties of 9-Acetylanthracene derivatives, such as melting points and solubilities, vary significantly depending on the substituents and structural isomers. These properties are critical for their application in materials science, particularly in the development of molecular switches and materials with specific optical and electronic properties (Zehm, Fudickar, Hans, Schilde, Kelling, & Linker, 2008).

Chemical Properties Analysis

9-Acetylanthracene and its derivatives exhibit interesting electronic properties, such as fluorescence and the ability to form charge-transfer complexes. These properties are influenced by the molecular structure and the presence of specific functional groups, highlighting the compound's potential in the development of photoluminescent materials and other electronic applications (Li, Lin, & Yan, 2016).

Scientific Research Applications

  • Molecular Geometry and Crystal Structure :

    • The molecular geometry of 9-Acetylanthracene was established using X-ray diffraction analysis, revealing a significant twist of the acetyl group out of the aromatic π-system plane. This structural feature has implications in the material's intermolecular interactions and properties (Anderson, Becker, Engelhardt, Hansen, & White, 1984).
  • Pressure Effects on Fluorescence :

    • The fluorescence intensity of 9-Acetylanthracene increases remarkably under high external pressure, accompanied by a significant red shift in the emission spectrum. This suggests potential applications in high-pressure sensing or as a probe in high-pressure chemistry (Mitchell, Schuster, & Drickamer, 1977).
  • Excited-State Dynamics :

    • Studies using pulse radiolysis and laser excitation showed that 9-Acetylanthracene has a high intersystem crossing quantum yield, which impacts its photophysical behavior and potential applications in photochemistry and photophysics (Plummer, Hamon, & Burke, 1987).
  • Transient Absorption Spectra :

    • Picosecond transient absorption spectra of 9-Acetylanthracene revealed measurable changes in spectral shapes in the first picosecond region, indicating rapid electronic transitions that could be exploited in ultrafast photonic applications (Hamanoue, Nakajima, Hidaka, Nakayama, & Teranishi, 1984).
  • Steric Hindrance and Group Relaxation :

  • Photodimerization in Inclusion Compounds :

    • 9-Acetylanthracene was studied for its ability to undergo photodimerization reactions in inclusion compounds. This property could be harnessed in the design of novel photoreactive materials (Zouev, Lavy, & Kaftory, 2006).
  • Tunable Luminescence under Pressure :

    • A study on a co-crystal involving 9-Acetylanthracene demonstrated tunable luminescence under pressure. This finding has significant implications for the development of pressure-responsive luminescent materials (Wang, Li, Xu, Li, Song, Geng, Chu, He, & Xu, 2018).

properties

IUPAC Name

1-anthracen-9-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H12O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXNVJDXUHMAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90229061
Record name 9-Anthryl methyl ketone
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

9-Acetylanthracene

CAS RN

784-04-3
Record name 9-Acetylanthracene
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Record name 9-Anthryl methyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
568
Citations
K Anderson, H Becker, LM Engelhardt… - Australian journal of …, 1984 - CSIRO Publishing
The molecular geometry of 9-acetylanthracene has been … The intermolecular geometry in crystalline 9-acetylanthracene is … Parallel adjacent molecules of 9-acetylanthracene deviate …
Number of citations: 17 www.publish.csiro.au
S Li, Y Lin, D Yan - Journal of Materials Chemistry C, 2016 - pubs.rsc.org
… In this work, we report the tunable photoemission of a 9-acetylanthracene (ACA) chromophore based on the formation of two-component molecular cocrystals with four different co-…
Number of citations: 66 pubs.rsc.org
BF Plummer, S Hamon, JA Burke - Journal of Physical Chemistry, 1987 - ACS Publications
Pulse radiolysis and laser excitation were used to determine intersystem crossing quantum yields in 9-acetylanthracene (9AA) and 1-aceanthrenone (1) and 2-aceanthrenone (2). Triplet…
Number of citations: 6 pubs.acs.org
EL May, E Mosettig - Journal of the American Chemical Society, 1948 - ACS Publications
By the bromination of 9-acetylanthracene (V), 9-co-bromoacetylanthracene (III), the desired … readily 9-acetylanthracene. By condensing, according to Mannich, 9-acetylanthracene, …
Number of citations: 13 pubs.acs.org
PH Gore, CK Thadani - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… 9-Acetylanthracene is formed in appreciable yields in benzene or ethylene chloride as solvents only under mild conditions. At higher temperatures acetylations in these solvents or in …
Number of citations: 12 pubs.rsc.org
HD Becker, V Langer, HC Becker - The Journal of Organic …, 1993 - ACS Publications
… By contrast, irradiation of crystalline 9-acetylanthracene under the same conditions led to complete consumption of starting material, and autoxidation to give anthraquinone was found …
Number of citations: 20 pubs.acs.org
S Foldeak, P Hegyes, J Molnar - Tetrahedron, 1985 - Elsevier
… of Mannich bases of l-, 2- and 9-acetylanthracene. … (see above) and hence rises above the plane of the ring; the acyl group in 9-acetylanthracene is not coplanar … are 9-acetylanthracene …
Number of citations: 14 www.sciencedirect.com
T Mala'bi, S Pogodin, I Agranat - Letters in Organic Chemistry, 2009 - ingentaconnect.com
… Abstract: Treatment of 1-acetylanthracene (1-AcAN) and 9-acetylanthracene (9-AcAN) with PPA at 80-120 ºC leads to the nearly complete conversion of these isomers into 2-…
Number of citations: 12 www.ingentaconnect.com
K Hamanoue, K Nakajima, T Hidaka… - Laser …, 1984 - downloads.hindawi.com
… In the present study, we observed the transient absorptions of 9-acetylanthracene, benzophenone and acridine at a given delay time by changing the sample concentration or the …
Number of citations: 17 downloads.hindawi.com
DJ Mitchell, GB Schuster… - Journal of the American …, 1977 - ACS Publications
… 9-Anthraldehyde (la) and 9-acetylanthracene (lb) were purchased from Aldrich Chemical Co. and … Pressure response of fluorescence emission for 9-acetylanthracene in polystyrene. …
Number of citations: 49 pubs.acs.org

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